molecular formula C29H26N6O2 B12399295 Axl-IN-7

Axl-IN-7

Cat. No.: B12399295
M. Wt: 490.6 g/mol
InChI Key: LDRLHMPTKXGEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axl-IN-7 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM (Tyro3, AXL, and MER) family of receptor tyrosine kinases. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with poor prognosis in several cancers, making it a promising therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Axl-IN-7 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .

Chemical Reactions Analysis

Types of Reactions

Axl-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Axl-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of AXL in various chemical pathways and reactions.

    Biology: Employed in cell-based assays to investigate the biological functions of AXL, such as cell proliferation, migration, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers with high AXL expression, such as triple-negative breast cancer and non-small cell lung cancer.

    Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting AXL .

Mechanism of Action

Axl-IN-7 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary ligand for AXL is growth arrest-specific protein 6 (GAS6), which binds to AXL and induces dimerization and phosphorylation. By inhibiting AXL, this compound disrupts signaling pathways involved in cell survival, proliferation, migration, and immune regulation .

Comparison with Similar Compounds

Axl-IN-7 is compared with other AXL inhibitors, such as:

This compound is unique due to its high selectivity for AXL and its ability to inhibit AXL-mediated signaling pathways effectively. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C29H26N6O2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenylpyridine-3-carboxamide

InChI

InChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32)

InChI Key

LDRLHMPTKXGEHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6

Origin of Product

United States

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